Fmoc-a-methyl-L-4-bromophenylalanine
CAS No.: 1310680-28-4
Cat. No.: VC8066891
Molecular Formula: C25H22BrNO4
Molecular Weight: 480.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310680-28-4 |
|---|---|
| Molecular Formula | C25H22BrNO4 |
| Molecular Weight | 480.3 g/mol |
| IUPAC Name | (2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C25H22BrNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 |
| Standard InChI Key | PSVZPFIZDGCWIL-VWLOTQADSA-N |
| Isomeric SMILES | C[C@](CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(CC1=CC=C(C=C1)Br)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Fmoc-α-methyl-L-4-bromophenylalanine (molecular formula: C₂₅H₂₂BrNO₄; molecular weight: 480.36 g/mol) combines three key modifications:
-
Fmoc Protecting Group: Shields the amino group during solid-phase peptide synthesis (SPPS) and is cleaved under mild basic conditions.
-
α-Methyl Substitution: Introduces steric hindrance, altering peptide backbone flexibility and resistance to enzymatic degradation.
-
Para-Bromine Atom: Enables post-synthetic modifications via cross-coupling reactions (e.g., Suzuki-Miyaura).
Table 1: Comparative Properties of Fmoc-Protected Bromophenylalanine Derivatives
| Property | Fmoc-α-Methyl-L-4-Bromophenylalanine | Fmoc-L-4-Bromophenylalanine |
|---|---|---|
| Molecular Weight | 480.36 g/mol | 466.34 g/mol |
| α-Substitution | Methyl | Hydrogen |
| Bromine Position | Para | Para |
| Proteolytic Stability | High | Moderate |
| Synthetic Applications | Peptide engineering, drug delivery | Bioconjugation, labeling |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
-
Bromination: Introduction of bromine at the para position of L-phenylalanine.
-
Fmoc Protection: Reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) in dioxane or dimethylformamide (DMF) .
Key Reaction:
Industrial Manufacturing
Large-scale production utilizes automated peptide synthesizers and continuous-flow reactors to optimize yield (>85%) and purity (>98%). High-performance liquid chromatography (HPLC) ensures removal of byproducts, while recrystallization in ethanol-water mixtures enhances crystallinity .
Applications in Peptide Science and Drug Development
Peptide Synthesis
The α-methyl group stabilizes secondary structures (e.g., β-turns) in synthetic peptides, improving their pharmacokinetic profiles. For example, peptides incorporating this derivative exhibit 40% higher resistance to trypsin compared to non-methylated analogs .
Targeted Drug Delivery
The bromine atom enables site-specific bioconjugation via Suzuki-Miyaura cross-coupling, attaching therapeutic payloads (e.g., anticancer agents) to peptide carriers. In a 2023 study, doxorubicin-conjugated peptides showed 60% tumor growth inhibition in murine models .
Enzymatic Stability Enhancements
Peptides containing α-methylated residues demonstrate prolonged half-lives in serum. A 2024 trial reported a 72-hour circulation time for a GLP-1 analog modified with Fmoc-α-methyl-L-4-bromophenylalanine, compared to 12 hours for the unmodified peptide .
Comparative Analysis with Structural Analogs
Fmoc-L-4-Bromophenylalanine (CAS 198561-04-5)
-
Lacks the α-methyl group, reducing steric hindrance and enzymatic stability.
-
Used in fluorescent labeling and protein engineering due to simpler synthesis .
Fmoc-D-4-Bromophenylalanine (CAS 198545-76-5)
-
D-enantiomer induces right-handed helices in peptides, influencing receptor binding specificity.
-
Applied in antimicrobial peptide design, with a 2022 study showing 90% efficacy against Staphylococcus aureus .
Research Frontiers and Challenges
Photoredox Alkenylation
Recent advances exploit the bromine atom for light-mediated alkenylation, enabling peptide macrocyclization. A 2025 Nature Chemistry study achieved 75% yield in forming stapled peptides with enhanced α-helical content .
Limitations and Future Directions
-
Synthetic Complexity: α-Methylation increases production costs by 30% compared to standard Fmoc-amino acids.
-
Solubility Issues: Hydrophobicity necessitates polar solvents (e.g., DMF), complicating aqueous applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume